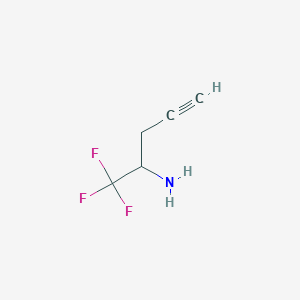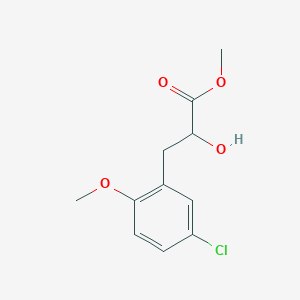
4-(3,4-Difluorophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is characterized by the presence of a butanol group attached to a difluorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include:
Reagents: 3,4-difluorobenzaldehyde, Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Solvents: Anhydrous ether or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of intermediates.
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification: Techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using strong reducing agents.
Substitution: Halogenation or nitration reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products
Oxidation: 4-(3,4-Difluorophenyl)butan-2-one
Reduction: 4-(3,4-Difluorophenyl)butane
Substitution: 4-(3,4-Difluorophenyl)-2-bromobutane, 4-(3,4-Difluorophenyl)-2-nitrobutane
Aplicaciones Científicas De Investigación
4-(3,4-Difluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Difluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Voriconazole: A triazole antifungal with a similar difluorophenyl structure.
Fluconazole: Another triazole antifungal with a related chemical framework.
Efinaconazole: An antifungal agent with a difluorophenyl group and a butanol moiety.
Uniqueness
4-(3,4-Difluorophenyl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike its analogs, it may exhibit different reactivity and potency in various applications.
Propiedades
Fórmula molecular |
C10H12F2O |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
4-(3,4-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7,13H,2-3H2,1H3 |
Clave InChI |
KXKHIMVJXJUJIM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC(=C(C=C1)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)


![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)

![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)

